

# Introduction: The Benzimidazole Scaffold and the Power of Halogenation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Iodo-1H-benzimidazole*

Cat. No.: *B1610520*

[Get Quote](#)

The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.<sup>[1][2]</sup> Its structural similarity to natural purine nucleobases allows it to interact with a wide array of biological targets, including enzymes and nucleic acids.<sup>[2][3]</sup> This versatility has led to the development of benzimidazole-containing drugs with a vast spectrum of activities, including anticancer, antimicrobial, and antiviral properties.<sup>[1][3]</sup>

A key strategy for optimizing the therapeutic potential of the benzimidazole scaffold is halogenation—the incorporation of halogen atoms (Fluorine [F], Chlorine [Cl], Bromine [Br], Iodine [I]) into its structure. This modification profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for target proteins.<sup>[4]</sup> By strategically placing halogens, medicinal chemists can fine-tune the biological activity, enhance potency, and improve the selectivity of these compounds, making them powerful tools in the fight against various diseases.<sup>[4]</sup> This guide provides a comparative analysis of the biological activities of halogenated benzimidazole analogs, offering field-proven insights and experimental data to inform drug discovery and development.

## Section 1: Comparative Analysis of Biological Activities

Halogenation significantly modulates the biological profile of benzimidazole analogs. The specific halogen and its position on the benzimidazole ring or its substituents dictate the compound's primary mechanism of action and its potency against different targets.

## Anticancer Activity

Halogenated benzimidazoles have emerged as a significant class of anticancer agents, primarily exerting their effects through the disruption of microtubule dynamics and the inhibition of protein kinases crucial for cancer cell survival.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[\[6\]](#)[\[7\]](#) By binding to the colchicine site on  $\beta$ -tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[\[7\]](#)[\[8\]](#) This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[\[6\]](#)[\[8\]](#)[\[9\]](#) The effectiveness of this inhibition is often enhanced by halogen substituents.



[Click to download full resolution via product page](#)

Caption: Mechanism of tubulin polymerization inhibition by halogenated benzimidazoles.

Mechanism of Action: Protein Kinase Inhibition

Various protein kinases are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.<sup>[5]</sup> Halogenated benzimidazoles have been developed as potent inhibitors of several key kinases, including Casein Kinase II (CK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).<sup>[4][5]</sup> <sup>[10]</sup> Halogen atoms can enhance binding affinity to the ATP-binding pocket of these kinases, improving inhibitory potency and selectivity.<sup>[4][10]</sup> For instance, tetrahalogenated benzimidazoles are potent and selective inhibitors of CK2, a kinase involved in cell proliferation and survival.<sup>[10]</sup>

### Comparative Cytotoxicity Data

The choice of halogen and its substitution pattern significantly impacts the cytotoxic potency of benzimidazole analogs. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for representative halogenated compounds against various human cancer cell lines.

| Compound Class         | Halogen Substitution | Cancer Cell Line         | IC <sub>50</sub> (μM) | Reference                                 |
|------------------------|----------------------|--------------------------|-----------------------|-------------------------------------------|
| Benzimidazole Riboside | 5,6-Dichloro         | Human Fibroblasts (FS-4) | 38                    | <a href="#">[11]</a>                      |
| Benzimidazole Riboside | 5,6-Dibromo          | Human Fibroblasts (FS-4) | 12                    | <a href="#">[11]</a>                      |
| Benzimidazole Riboside | Monobromo-dichloro   | Human Fibroblasts (FS-4) | 1.7                   | <a href="#">[11]</a>                      |
| 2-Phenylbenzimidazole  | 3,4-dichloro-phenyl  | A549 (Lung)              | 4.47                  | <a href="#">[12]</a> <a href="#">[13]</a> |
| 2-Phenylbenzimidazole  | 3,4-dichloro-phenyl  | MDA-MB-231 (Breast)      | 4.68                  | <a href="#">[12]</a> <a href="#">[13]</a> |
| Benzohydrazide Hybrid  | 4-fluoro-benzylidene | HepG2 (Liver)            | 7.82                  | <a href="#">[14]</a>                      |
| Benzohydrazide Hybrid  | 4-chloro-benzylidene | HepG2 (Liver)            | 8.91                  | <a href="#">[14]</a>                      |

Note: Lower IC<sub>50</sub> values indicate higher potency.

As the data indicates, bromo- and mixed bromo-chloro-substituted analogs often exhibit greater potency than their dichloro counterparts in inhibiting cell proliferation.[\[11\]](#)

## Antimicrobial Activity

Halogenated benzimidazoles also display significant activity against a range of microbial pathogens, including bacteria and fungi.[\[15\]](#)[\[16\]](#)

### Structure-Activity Relationship (SAR)

The antimicrobial efficacy is highly dependent on the molecular structure. Studies have shown that:

- Fluorine and Chlorine: The presence of fluorine or chlorine at the 5-position of the benzimidazole ring often increases antibacterial activity.[15]
- Fluorine on Phenyl Ring: A fluorine atom on a 2-phenyl substituent, particularly at the meta-position, can confer high activity against Gram-negative bacteria and good activity against Gram-positive bacteria like *Bacillus subtilis*.[16]
- Methyl Group: The addition of a methyl group at the 5-position of the benzimidazole ring can enhance antifungal activity.[16]

A recent study identified a fluorinated benzimidazole derivative, TFBZ, with potent efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA), a major cause of nosocomial infections. TFBZ was effective against both planktonic MRSA and its persistent biofilms.[17]

#### Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several halogenated benzimidazole analogs against representative bacterial strains.

| Compound Class                            | Halogen Substitution  | Bacterial Strain       | MIC (µg/mL) | Reference |
|-------------------------------------------|-----------------------|------------------------|-------------|-----------|
| 2-(m-fluorophenyl)-benzimidazole          | meta-Fluoro on phenyl | <i>B. subtilis</i>     | 7.81        | [16]      |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole | meta-Fluoro on phenyl | Gram-negative bacteria | 31.25       | [16]      |
| Fluorinated Benzimidazole (TFBZ)          | Trifluoromethoxy      | MRSA                   | 4           | [17]      |

Note: Lower MIC values indicate higher antimicrobial activity.

## Antiviral Activity

Certain halogenated benzimidazoles are potent and selective inhibitors of viral replication, particularly against Human Cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[18][19][20]

### Mechanism of Action

Halogenated benzimidazole ribosides inhibit HCMV through distinct mechanisms:[18][19]

- Inhibition of DNA Maturation: Compounds like 2-bromo-5,6-dichloro-1-( $\beta$ -D-ribofuranosyl)benzimidazole (BDCRB) act late in the replication cycle by blocking the processing and maturation of viral DNA.[18][19][21]
- Inhibition of UL97 Kinase: Maribavir (a dichloro-benzimidazole L-riboside) inhibits the viral pUL97 kinase, which is essential for viral DNA synthesis and capsid nuclear egress.[20][21] This mechanism is distinct from that of BDCRB and other common antiviral drugs like ganciclovir.[21]
- Early-Stage Inhibition: Other analogs have been found to act at a very early stage of replication, after viral entry but before DNA synthesis.[18][19]

### Comparative Antiviral Data

| Compound               | Halogen<br>Substitutio<br>n | Virus | IC <sub>50</sub> ( $\mu$ M) | Mechanism                 | Reference |
|------------------------|-----------------------------|-------|-----------------------------|---------------------------|-----------|
| 1263W94<br>(Maribavir) | 5,6-Dichloro                | HCMV  | 0.12                        | UL97 Kinase<br>Inhibition | [21]      |
| BTCRB                  | 2-Bromo-<br>4,5,6-trichloro | HCMV  | Active                      | Terminase<br>Inhibition   | [22]      |
| Cl <sub>4</sub> RB     | 2,4,5,6-<br>Tetrachloro     | HCMV  | Active                      | Terminase<br>Inhibition   | [22]      |

These compounds are notably active against both ganciclovir-sensitive and ganciclovir-resistant clinical isolates of HCMV, highlighting their therapeutic potential.[21][22]

## Section 2: Key Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, the evaluation of halogenated benzimidazole analogs relies on standardized, self-validating experimental protocols.

### Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.

**Principle:** Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of living cells.

#### Step-by-Step Methodology[23][24][25]

- **Cell Seeding:** Seed cancer cells (e.g., 4T1, DLD-1) into a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.[23][24]
- **Compound Treatment:** Treat the cells with various concentrations of the halogenated benzimidazole analogs (e.g., 12.5 to 200  $\mu$ M) for a specified duration (e.g., 48 or 72 hours). [23][24] Include an untreated control group (vehicle only).
- **MTT Addition:** After the incubation period, remove the treatment medium and add 50  $\mu$ L of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.[24][25]
- **Incubation:** Incubate the plates for an additional 1.5 to 2 hours at 37°C.[23][24]
- **Formazan Solubilization:** Carefully remove the MTT solution. Add 130-150  $\mu$ L of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]

- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[23][25]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the  $IC_{50}$  value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Standard workflow for the MTT cell viability assay.

## Conclusion and Future Outlook

Halogenation is a powerful and effective strategy in medicinal chemistry for modulating the biological activity of the versatile benzimidazole scaffold. As demonstrated, the type and position of the halogen atom critically influence the resulting compound's anticancer, antimicrobial, and antiviral properties. Brominated and mixed-halogen analogs frequently show enhanced cytotoxicity, while fluorination plays a key role in tuning antimicrobial and kinase inhibitory activities.[4][11][16]

The diverse mechanisms of action, from tubulin polymerization and kinase inhibition to unique antiviral targets, underscore the immense therapeutic potential of this compound class.[6][10][21] Future research should continue to explore novel halogenation patterns and the development of hybrid molecules that combine the benzimidazole core with other pharmacophores.[6][15][26][27] Such efforts, guided by detailed structure-activity relationship studies and robust experimental validation, will be crucial for designing next-generation therapeutic agents with improved potency, selectivity, and the ability to overcome drug resistance.[6][28]

## References

- Szyszka, R., Grankowski, N., Felczak, K., & Shugar, D. (1995). Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from *Saccharomyces cerevisiae* and other sources. *Biochemical and Biophysical Research Communications*.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). [ijpsr.com](http://ijpsr.com).

- Al-Ostath, M. M., Rauf, M. K., Ragab, F. M. M., & Al-Majid, A. M. (2025). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. *Molecules*.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI.
- Suhadolnik, R. J., & Tamm, I. (1979). A comparative study of the effects of certain halogenated benzimidazole ribosides on RNA synthesis, cell proliferation, and interferon production. *Virology*.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications.
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2025). ResearchGate.
- Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. (n.d.). MDPI.
- Bilici, M., Yilmaz, I., & Levent, S. (2025). Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activ. *Dicle Üniversitesi Veteriner Fakültesi Dergisi*.
- Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activation in Mouse 4T1 Cell Culture. (2025). ResearchGate.
- Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF<sub>3</sub>, CH<sub>3</sub>, NH<sub>2</sub>, OH, H) of casein kinase 2 (CK2). (n.d.). Taylor & Francis Online.
- Huynh, K. C. T., Nguyen, T. T. T., Nguyen, T. H., & Le, T. V. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. *RSC Advances*.
- Marschall, M., Nuro-Gyina, P. K., Milbradt, J., Oezcueruemez, M., Jha, A., Lieber, D., & Tsogoeva, S. B. (2010). Susceptibilities of human cytomegalovirus clinical isolates and other herpesviruses to new acetylated, tetrahalogenated benzimidazole D-ribonucleosides. *Antimicrobial Agents and Chemotherapy*.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI.
- Anand, K., & Wakode, S. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. *International Journal of Pharmaceutical Sciences and Research*.
- El-Sayed, R. A., Ahmed, M., & Abuo-Rahma, G. E.-D. A. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. *Archiv der Pharmazie*.
- Zhang, Y.-B., Li, J., & Zhou, C.-H. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of

action (2019-2021). Archiv der Pharmazie.

- Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (n.d.). National Center for Biotechnology Information.
- MTT Assay protocol. (2023). Protocols.io.
- Biron, K. K., et al. (2002). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole I-Riboside with a Unique Mode of Action. *Antimicrobial Agents and Chemotherapy*.
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). JournalAgent.
- de Oliveira, R. B., et al. (2018). Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. *Current Pharmaceutical Design*.
- Drach, J. C., et al. (2004). Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms. *Antimicrobial Agents and Chemotherapy*.
- Song, D., et al. (2012). Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. *European Journal of Medicinal Chemistry*.
- Hernández-López, H., Tejada-Rodríguez, C. J., & Leyva-Ramos, S. (2022). A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. *Mini-Reviews in Medicinal Chemistry*.
- Ahmed, S. A., et al. (n.d.). Synthesis and biological evaluation of new Benzimidazole derivatives. ResearchGate.
- Pan, L., et al. (2017). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. *Molecules*.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed.
- Küçükgüzel, I., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. *Archiv der Pharmazie*.
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (n.d.). Royal Society of Chemistry.
- Al-Mahadeen, M. M., & Jaber, A. M. (n.d.). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. *Mini-Reviews in Organic Chemistry*.
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-YI Hydrazones. (n.d.). MDPI.
- Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms. (n.d.). PubMed.

- Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. (2024). National Center for Biotechnology Information.
- Kumar, S., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. *Bioorganic & Medicinal Chemistry*.
- An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection. (2023). MDPI.
- Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant *Staphylococcus aureus*. (2024). *Frontiers*.
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [ijpsr.com](http://ijpsr.com) [ijpsr.com]
- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity [ouci.dntb.gov.ua]
- 3. [eurekaselect.com](http://eurekaselect.com) [eurekaselect.com]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from *Saccharomyces cerevisiae* and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of the effects of certain halogenated benzimidazole ribosides on RNA synthesis, cell proliferation, and interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. Frontiers | Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant *Staphylococcus aureus* [frontiersin.org]
- 18. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection [mdpi.com]
- 21. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole I-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Susceptibilities of human cytomegalovirus clinical isolates and other herpesviruses to new acetylated, tetrahalogenated benzimidazole D-ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. pdf.journalagent.com [pdf.journalagent.com]
- 26. mdpi.com [mdpi.com]
- 27. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review | MDPI [mdpi.com]

- 28. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Benzimidazole Scaffold and the Power of Halogenation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610520#comparative-biological-activity-of-halogenated-benzimidazole-analogs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)